molecular formula C11H14N2 B1337097 1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole CAS No. 81263-87-8

1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole

Cat. No.: B1337097
CAS No.: 81263-87-8
M. Wt: 174.24 g/mol
InChI Key: GIRSHINZLWWKIV-UHFFFAOYSA-N
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Description

1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features two pyrrole rings connected by a methylene bridge, with each pyrrole ring having a methyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with 1-methyl-1H-pyrrole in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of 1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole.

    2-acetyl-1-methylpyrrole: Another pyrrole derivative with similar structural features.

    1-methyl-2-acetylpyrrole: A compound with a similar pyrrole ring structure but different substituents.

Uniqueness

This compound is unique due to its dual pyrrole ring structure connected by a methylene bridge, which imparts distinct chemical and physical properties compared to other pyrrole derivatives.

Properties

IUPAC Name

1-methyl-2-[(1-methylpyrrol-2-yl)methyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-12-7-3-5-10(12)9-11-6-4-8-13(11)2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRSHINZLWWKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC2=CC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423725
Record name 1H-Pyrrole, 2,2'-methylenebis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81263-87-8
Record name 1H-Pyrrole, 2,2'-methylenebis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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